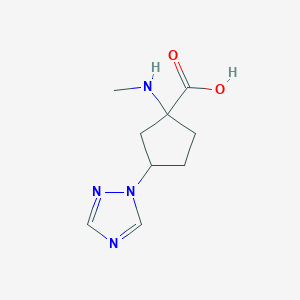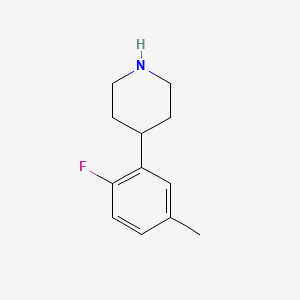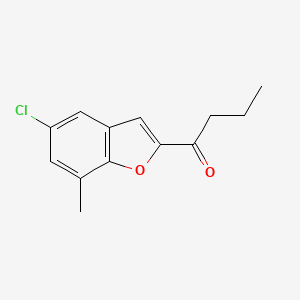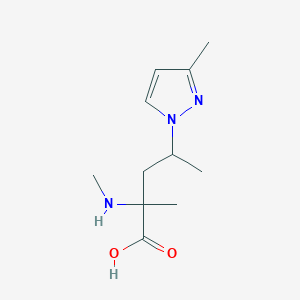
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, and a pentanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to form the pentanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the pyrazole ring can inhibit certain enzymes, while the pentanoic acid backbone may enhance cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the additional methyl group on the pyrazole ring.
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)butanoic acid: Has a shorter carbon chain in the backbone.
4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the methyl group on the second carbon of the backbone.
Uniqueness
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is unique due to the presence of both the pyrazole ring and the pentanoic acid backbone, which confer distinct chemical and biological properties. The additional methyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8-5-6-14(13-8)9(2)7-11(3,12-4)10(15)16/h5-6,9,12H,7H2,1-4H3,(H,15,16) |
Clave InChI |
CSXALIZPLYMIEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(C)CC(C)(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


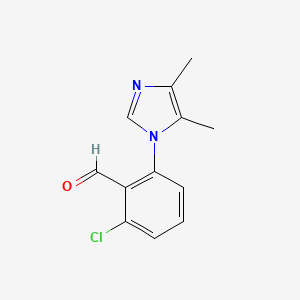
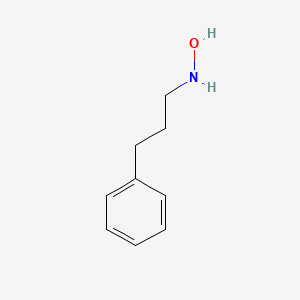
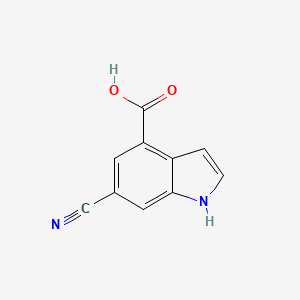
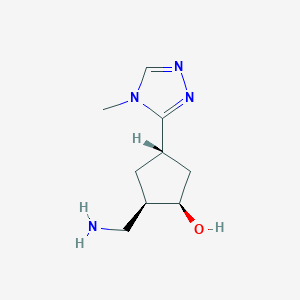


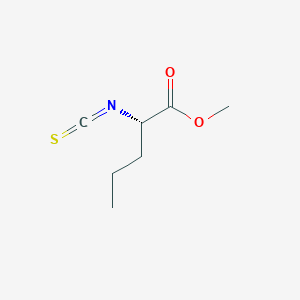
![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)
